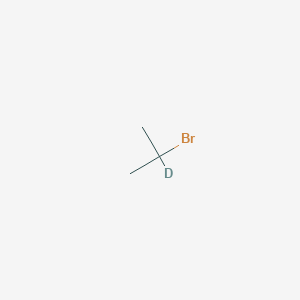

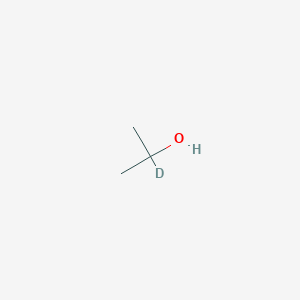

2-溴丙烷-2-d1

描述

2-Bromopropane-2-d1, also known as Isopropyl-2-d1 bromide, is a chemical compound with the linear formula (CH3)2CDBr . It has a molecular weight of 124.00 and is used in closed systems in factories, mainly as an intermediate for medicines, pesticides, and other chemicals .

Synthesis Analysis

2-Bromopropane-2-d1 is prepared by heating isopropanol with hydrobromic acid . The hydroxide ion acts as a base, removing a hydrogen ion from the carbon atom next to the one holding the bromine . This leads to a cascade of electron pair movements resulting in the formation of a carbon-carbon double bond, and the loss of the bromine as a bromide ion .Molecular Structure Analysis

The molecular structure of 2-Bromopropane-2-d1 is represented by the linear formula (CH3)2CDBr . It has a molecular weight of 122.992 Da and a monoisotopic mass of 121.973106 Da .Chemical Reactions Analysis

In an elimination reaction, the hydroxide ion acts as a base, removing a hydrogen ion from the carbon atom next to the one holding the bromine . This leads to a cascade of electron pair movements resulting in the formation of a carbon-carbon double bond, and the loss of the bromine as a bromide ion .Physical And Chemical Properties Analysis

2-Bromopropane-2-d1 has a density of 1.321 g/mL at 25 °C, a boiling point of 59 °C, and a refractive index n20/D of 1.4252 . It also has a flash point of 19.4±0.0 °C .科学研究应用

化学合成

“2-溴丙烷-2-d1”由于其独特的性质在化学合成中被广泛使用。 其分子量为124.00,线性式为(CH3)2CDBr . 它经常用于需要氘原子的反应。

生物监测

该化合物可以在尿液样本中检测到,使其可用于生物监测 . 该方法涉及在单离子模式 (SIM) 下使用 GC-MS,其中分析物使用顶空固相动态萃取 (SPDE) 提取和富集 .

细胞凋亡研究

研究表明,“this compound”可以通过细胞凋亡诱导细胞死亡过程 . 这使得它在研究细胞死亡机制以及各种物质对细胞活力的影响方面很有价值 .

胚胎干细胞研究

“this compound”已被用于涉及胚胎干细胞的研究 . 它被发现会抑制小鼠胚胎干细胞的早期胚胎发育 .

生育研究

该化合物已被发现对来自预处理卵母细胞的胚胎有危害作用 . 这使得它成为生育研究中的一种有用化合物,特别是在研究各种物质对卵母细胞健康和胚胎发育的影响方面 .

工业应用

“this compound”由于其独特的性质在各种工业应用中被使用。 其沸点为59 °C,密度为1.321 g/mL(25 °C)

作用机制

Target of Action

2-Bromopropane-2-d1, also known as 2-bromo-2-deuteriopropane, is a stable isotope . It is primarily used in organic synthesis

Mode of Action

The mode of action of 2-Bromopropane-2-d1 involves an elimination reaction . In this process, a hydroxide ion acts as a base, removing a hydrogen ion from the carbon atom adjacent to the one holding the bromine . This results in a rearrangement of the electrons, expelling the bromine as a bromide ion .

Biochemical Pathways

It is known that the compound is involved in the elimination reaction, which could potentially affect various biochemical pathways .

Pharmacokinetics

Its physical properties such as boiling point (59 °c), melting point (-89 °c), and density (1321 g/mL at 25 °C) suggest that it may have specific pharmacokinetic characteristics .

Result of Action

The result of the elimination reaction involving 2-Bromopropane-2-d1 is the formation of propene . This reaction expels the bromine as a bromide ion .

Action Environment

The action of 2-Bromopropane-2-d1 can be influenced by various environmental factors. For instance, the elimination reaction it undergoes is typically carried out under reflux, which involves heating with a condenser placed vertically in the flask to avoid loss of volatile liquids . This suggests that temperature and pressure conditions can significantly influence the compound’s action, efficacy, and stability.

安全和危害

属性

IUPAC Name |

2-bromo-2-deuteriopropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7Br/c1-3(2)4/h3H,1-2H3/i3D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAMYKGVDVNBCFQ-WFVSFCRTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C(C)(C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50584007 | |

| Record name | 2-Bromo(2-~2~H)propane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50584007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4067-80-5 | |

| Record name | 2-Bromo(2-~2~H)propane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50584007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4067-80-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4,4'-Dithiobis[2,5-dihydro-2,2,5,5-tetramethyl-1H-imidazol-1-yloxy] Bis Radical](/img/structure/B110010.png)

![{4-Amino-1-[(4-chlorophenyl)methyl]-2-methyl-5-phenyl-1H-pyrrol-3-yl}(phenyl)methanone](/img/structure/B110035.png)